molecular formula C10H26N2O2Si B14285885 N,N'-Di-tert-butyl-1,1-dimethoxysilanediamine CAS No. 116077-48-6

N,N'-Di-tert-butyl-1,1-dimethoxysilanediamine

Cat. No.: B14285885
CAS No.: 116077-48-6
M. Wt: 234.41 g/mol
InChI Key: WKVNAAFAORRIOE-UHFFFAOYSA-N
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Description

N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine: is an organosilicon compound characterized by the presence of two tert-butyl groups and two methoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine typically involves the reaction of tert-butylamine with a silicon-containing precursor under controlled conditions. One common method involves the reaction of tert-butylamine with dimethoxydichlorosilane in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene .

Industrial Production Methods: Industrial production of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine involves its ability to interact with various molecular targets through its silicon center. The compound can form stable complexes with metals and other substrates, facilitating catalytic processes. The tert-butyl and methoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Uniqueness: N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine is unique due to the presence of both tert-butyl and methoxy groups attached to a silicon atom. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .

Properties

CAS No.

116077-48-6

Molecular Formula

C10H26N2O2Si

Molecular Weight

234.41 g/mol

IUPAC Name

N-[(tert-butylamino)-dimethoxysilyl]-2-methylpropan-2-amine

InChI

InChI=1S/C10H26N2O2Si/c1-9(2,3)11-15(13-7,14-8)12-10(4,5)6/h11-12H,1-8H3

InChI Key

WKVNAAFAORRIOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N[Si](NC(C)(C)C)(OC)OC

Origin of Product

United States

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